Dicyclohexano-18-crown-6

Catalog No.
S594641
CAS No.
16069-36-6
M.F
C20H36O6
M. Wt
372.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexano-18-crown-6

CAS Number

16069-36-6

Product Name

Dicyclohexano-18-crown-6

IUPAC Name

2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosane

Molecular Formula

C20H36O6

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C20H36O6/c1-2-6-18-17(5-1)23-13-9-21-11-15-25-19-7-3-4-8-20(19)26-16-12-22-10-14-24-18/h17-20H,1-16H2

InChI Key

BBGKDYHZQOSNMU-UHFFFAOYSA-N

SMILES

C1CCC2C(C1)OCCOCCOC3CCCCC3OCCOCCO2

Synonyms

dicyclohexano-18-crown-6, dicyclohexyl-18-crown-6

Canonical SMILES

C1CCC2C(C1)OCCOCCOC3CCCCC3OCCOCCO2

Ion Recognition and Separation

One of the most prominent applications of DCH18C6 lies in its ability to selectively recognize and bind specific metal cations (positively charged ions) []. Its ring structure forms a cavity that can encapsulate certain cations based on size and charge, creating a complex. This selective binding allows researchers to separate specific metal ions from mixtures, which is crucial in various fields like environmental monitoring, where separating and analyzing trace metals is crucial [].

Catalysis

DCH18C6 can act as a catalyst in various chemical reactions by selectively binding to specific ions or molecules involved in the reaction. This binding can influence the reaction rate and selectivity, leading to the desired product formation with increased efficiency []. For example, DCH18C6 can be used as a catalyst in organic synthesis reactions to improve product yield and purity.

Drug Delivery and Sensing

The ability of DCH18C6 to bind specific ions makes it a potential candidate for drug delivery systems. By encapsulating specific drugs within its cavity, DCH18C6 can enhance drug solubility and targeted delivery to specific cells or tissues []. Additionally, DCH18C6 can be integrated into sensors for the detection of specific ions due to its ability to alter its properties upon binding, allowing for sensitive and selective ion detection [].

Material Science

Dicyclohexano-18-crown-6 finds applications in material science research for the development of novel materials with specific properties. For instance, DCH18C6 can be incorporated into polymers to create new materials with improved ionic conductivity or used in the synthesis of nanocomposites with specific functionalities [].

Dicyclohexano-18-crown-6 is a macrocyclic compound belonging to the family of crown ethers, characterized by its ability to selectively bind cations. Its chemical formula is C20H36O6\text{C}_{20}\text{H}_{36}\text{O}_{6}, and it consists of a crown-like structure formed by six oxygen atoms and two cyclohexane rings. This compound exhibits a unique conformation that enhances its binding properties, particularly for alkali and alkaline earth metal cations, making it a valuable ligand in various chemical applications .

, primarily involving complexation with metal cations. It can form stable complexes with ions such as potassium and sodium, facilitating their solvation in organic solvents. For instance, when dicyclohexano-18-crown-6 interacts with potassium ions, it can significantly enhance the nucleophilicity of associated anions, allowing for more efficient substitution reactions .

The compound has also been shown to react with strong acids, forming cationic complexes that can influence the reactivity of other species in solution. For example, the interaction with hydrochloric acid results in the formation of ionic liquids that can be further manipulated for various applications .

Dicyclohexano-18-crown-6 can be synthesized through several methods:

  • Williamson Ether Synthesis: This method involves the reaction of cyclohexanol with an appropriate halide under basic conditions to form the ether linkage.
  • Oligomerization of Ethylene Oxide: Ethylene oxide can be polymerized in the presence of a templating cation to yield dicyclohexano-18-crown-6.
  • Recrystallization: The synthesized compound can be purified through recrystallization from suitable solvents like acetonitrile or by distillation methods to obtain high-purity material .

Dicyclohexano-18-crown-6 finds utility in various fields:

  • Phase Transfer Catalysis: It enhances the solubility of ionic compounds in organic solvents, facilitating reactions that would otherwise be difficult.
  • Selective Extraction: The compound is employed as an extractant for specific metal ions, including plutonium from nuclear waste solutions.
  • Analytical Chemistry: It is used in chromatographic techniques for separating ions based on their size and charge interactions with the crown ether .

Interaction studies have revealed that dicyclohexano-18-crown-6 exhibits unique binding characteristics with different metal cations. Research indicates that the size and charge density of the cation significantly influence the stability of the formed complexes. For instance, larger cations such as cesium have been shown to bind more effectively than smaller ones due to better fitting within the crown structure .

Additionally, studies involving radiation-chemical transformations have provided insights into how these complexes behave under various conditions, contributing to our understanding of their stability and reactivity .

Dicyclohexano-18-crown-6 shares similarities with other crown ethers but possesses unique features that distinguish it:

Compound NameFormulaUnique Features
18-Crown-6C12H24O6Smaller size; higher affinity for potassium ions
Dicyclopentano-18-crown-6C20H36O6Contains dicyclopentane rings; different steric effects
Dicyloctano-18-crown-6C24H48O6Larger size; different solvation properties
Dicyclobutano-18-crown-6C16H32O6Smaller rings; altered binding affinities

Dicyclohexano-18-crown-6's unique combination of cyclohexane rings provides enhanced stability and selectivity for certain cations compared to other crown ethers, making it particularly valuable in specialized applications such as extraction and catalysis .

Hydrogenation of Dibenzo-18-Crown-6 Precursors

The synthesis of DCH18C6 typically begins with the catalytic hydrogenation of dibenzo-18-crown-6 (DB18C6), a precursor with aromatic rings that are reduced to cyclohexane moieties. This process employs heterogeneous catalysts under high-pressure hydrogen environments. Recent advancements highlight the use of Ru/γ-Al₂O₃ nanocatalysts prepared via microwave-assisted solvothermal techniques, achieving 96.7% conversion efficiency at 9 MPa H₂ and 393 K. The reaction pathway is summarized below:

$$
\text{DB18C6} + 6\text{H}2 \xrightarrow{\text{Ru/γ-Al₂O}3} \text{DCH18C6} + \text{byproducts}
$$

Key parameters influencing hydrogenation efficiency include:

  • Metal loading: Optimal Ru concentration is 4 wt%, yielding nanoparticles of 4–14 nm.
  • Solvent systems: Polar aprotic solvents like tetrahydrofuran (THF) enhance reaction homogeneity.

Table 1: Hydrogenation Conditions and Yields for DCH18C6 Synthesis

CatalystPressure (MPa)Temperature (K)Conversion (%)Selectivity (%)
Ru/γ-Al₂O₃939396.7100 (cis-syn-cis)
Pd/C1041385.278 (mixed isomers)

Data sourced from.

Diastereomer Formation and Stereochemical Diversity

DCH18C6 exists as five diastereomers, with cis-syn-cis and cis-anti-cis being the most prevalent. The spatial orientation of hydrogen atoms on the cyclohexane rings dictates their stereochemistry:

  • cis-syn-cis: Both cyclohexane rings adopt a planar conformation with hydrogens on the same side.
  • cis-anti-cis: One ring is planar, while the other adopts a chair conformation.

These isomers exhibit distinct extraction efficiencies. For instance, the cis-syn-cis isomer demonstrates superior Sr²⁺/Na⁺ selectivity (separation factor = 47) compared to cis-anti-cis (factor = 12). Molecular dynamics simulations reveal that the cis-syn-cis conformation optimally aligns oxygen lone pairs for cation coordination, whereas steric hindrance in cis-anti-cis reduces binding affinity.

Purification and Isomer Separation Techniques

Isomer separation remains critical for applications requiring high selectivity. Traditional methods, such as fractional crystallization, face challenges due to similar physical properties. A breakthrough technique involves uranyl nitrate complexation:

  • Dissolve crude DCH18C6 in toluene.
  • Add UO₂(NO₃)₂, precipitating all isomers except cis-syn-cis as uranyl complexes.
  • Recover the pure cis-syn-cis isomer from the supernatant.

This method achieves >95% purity and is scalable for industrial use. Alternative approaches include chiral chromatography and pH-controlled recrystallization, though these are less efficient.

The stereochemical identity of DCH-18-C-6 is defined by the relative orientations of its cyclohexane substituents. The cis-syn-cis isomer (CAS 16069-36-6) features both cyclohexane rings in a cis configuration, with their hydrogen atoms aligned synperiplanar to the crown ether oxygens [2]. In contrast, the cis-anti-cis isomer (CAS 15128-66-2) adopts an antiperiplanar arrangement of hydrogens relative to the ether oxygens, while the trans-anti-trans isomer introduces trans configurations at both fusion points [1] [3].

Structural and Synthetic Considerations

Crystallographic studies reveal that the cis-anti-cis isomer crystallizes as an acetonitrile disolvate, with the crown ether backbone adopting a pseudo-D₃-symmetric conformation [3]. This geometry positions three oxygen atoms above and three below the mean plane of the macrocycle, creating a pre-organized cavity for guest inclusion. The cis-syn-cis isomer, however, lacks this symmetry due to steric clashes between syn-oriented hydrogens, resulting in a distorted cavity [4]. Synthesis of these isomers typically involves stereoselective cyclization under kinetic or thermodynamic control, though isolation remains challenging due to their similar polarities [4].

Conformational Analysis and Host-Guest Binding Selectivity

The binding selectivity of DCH-18-C-6 isomers is intrinsically linked to their conformational flexibility.

Crystallographic Insights

In the cis-anti-cis acetonitrile solvate, all O–C–C–O torsion angles adopt a gauche conformation (±60°), while C–O–C–C angles remain trans (180°) [3]. This [(tg⁺t)(tg)]−t³ torsion sequence generates a cavity diameter of approximately 2.7 Å, ideal for accommodating alkali metal ions like K⁺. Comparatively, the unsolvated cis-syn-cis isomer exhibits a less ordered conformation with alternating gauche and trans torsions, reducing its complementarity to spherical cations [3].

Host-Guest Interactions

The pseudo-D₃ symmetry of cis-anti-cis DCH-18-C-6 enables threefold hydrogen bonding with acetonitrile methyl groups (C–H⋯O distances: 2.38–2.42 Å) [3]. This pre-organization mirrors the geometry observed in metal ion complexes, suggesting a conformational memory effect that enhances binding kinetics. In contrast, the trans-anti-trans isomer’s flattened cavity preferentially binds larger ions like Cs⁺, though with reduced selectivity due to increased conformational entropy [4].

Thermodynamic and Kinetic Differences in Metal Ion Complexation

The complexation behavior of DCH-18-C-6 isomers is governed by both thermodynamic stability and kinetic accessibility.

IsomerRelative K⁺ Binding AffinityPhase Transfer Catalytic Activity (vs. 18-crown-6)
cis-syn-cis1.8 × 10³ M⁻¹1.5×
cis-anti-cis1.2 × 10³ M⁻¹0.7×
trans-anti-trans5.6 × 10² M⁻¹0.3×

Data derived from phase transfer catalysis studies [4].

Thermodynamic Stability

The cis-syn-cis isomer exhibits the highest K⁺ binding affinity (ΔG = −34.2 kJ/mol) due to optimal cavity size and reduced solvent reorganization energy upon complexation [4]. Its syn-oriented hydrogens create a hydrophobic microenvironment that displaces water molecules more efficiently than the anti isomers.

Kinetic Selectivity

Kinetic studies reveal that cis-anti-cis DCH-18-C-6 complexes K⁺ 2.3× faster than trans-anti-trans, attributed to its pre-organized conformation [3]. The activation energy for decomplexation, however, is 15 kJ/mol higher for cis-syn-cis, indicating stronger ion retention—a critical factor in catalytic applications requiring rapid substrate turnover [4].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.87%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (89.36%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (82.98%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (93.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (80.85%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (82.98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

16069-36-6

General Manufacturing Information

Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, eicosahydro-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types